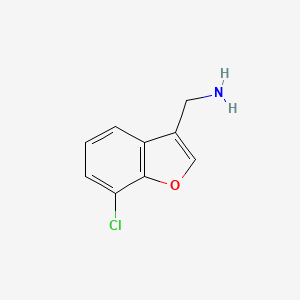

(7-Chlorobenzofuran-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-chloro-1-benzofuran-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5H,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYRCULWKXTYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506587-95-6 | |

| Record name | (7-chlorobenzofuran-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 7 Chlorobenzofuran 3 Yl Methanamine

Reactivity of the Benzofuran (B130515) Core in the Presence of the Methanamine Functionality

The benzofuran ring system is an aromatic heterocycle, but the reactivity of its benzene (B151609) and furan (B31954) components differs significantly. The presence of a chlorine atom at the 7-position and a methanamine group at the 3-position introduces electronic effects that influence the regioselectivity of further reactions.

Electrophilic aromatic substitution (EAS) on the benzofuran ring system is a complex interplay of the directing effects of the fused furan ring and the substituents on the benzene portion. uci.edu The furan oxygen atom acts as an activating, ortho, para-director, while the chlorine atom at the C-7 position is a deactivating, yet ortho, para-directing group. libretexts.org

The primary amine of the methanamine group is separated from the ring system by a methylene bridge, so its electronic influence on the benzene ring is primarily a weak inductive effect. Therefore, the primary directing influences are the C-7 chloro group and the fused furan ring.

Directing Effect of the Chloro Group: The chlorine at C-7 directs incoming electrophiles to its ortho (C-6) and para (C-4) positions.

Directing Effect of the Furan Ring: The oxygen of the furan ring directs para to the C-4 position.

Considering these combined effects, electrophilic attack is most likely to occur at the C-4 and C-6 positions of the benzene ring. The C-4 position is favored due to reinforcement from both the chloro and furan oxygen directing effects.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzene Ring

| Reaction | Electrophile | Reagents | Expected Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | (7-Chloro-4-nitrobenzofuran-3-yl)methanamine |

| Halogenation | Br⁺ / Cl⁺ | Br₂, FeBr₃ / Cl₂, AlCl₃ | (4-Bromo-7-chlorobenzofuran-3-yl)methanamine |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-((Aminomethyl)-7-chlorobenzofuran-4-yl)sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(4-(Aminomethyl)-7-chlorobenzofuran-4-yl)ethan-1-one |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

The furan component of benzofuran is generally more susceptible to electrophilic attack than the benzene ring. researchgate.net In unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C-2 position. stackexchange.comechemi.com With the C-3 position already occupied by the methanamine group in the target molecule, the C-2 position becomes the primary site for reactions on the furan ring.

The furan ring can also undergo reactions that lead to its opening. For example, oxidation can cleave the C-2/C-3 double bond. researchgate.net Nickel-catalyzed ring-opening reactions of benzofurans have also been reported, providing a pathway to ortho-functionalized phenols. acs.org

Table 2: Potential Reactions at the Furan Ring

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-(Aminomethyl)-7-chlorobenzofuran-2-carbaldehyde |

| Bromination | NBS, CCl₄ | (2-Bromo-7-chlorobenzofuran-3-yl)methanamine |

| Oxidative Ring Opening | Ozone (O₃), then reductive workup | 2-Hydroxy-3-chlorobenzaldehyde and related products |

This table outlines plausible reactions based on the known reactivity of substituted benzofurans.

Reactions Specific to the Primary Amine Functional Group

The primary amine of the methanamine side chain is a versatile functional group that readily participates in a variety of nucleophilic reactions. These transformations allow for the synthesis of a diverse range of derivatives.

The nucleophilic nitrogen atom of the primary amine can attack various carbonyl and thiocarbonyl compounds to form stable amide, urea, and thiourea linkages.

Amides: These are typically formed by reacting the amine with acylating agents such as acyl chlorides or carboxylic anhydrides. researchgate.net Alternatively, direct coupling with carboxylic acids can be achieved using peptide coupling reagents.

Ureas: The reaction of the amine with an isocyanate is a common method for synthesizing unsymmetrical ureas. nih.gov Other methods involve the use of phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov

Thioureas: Analogous to urea formation, thioureas are readily prepared by reacting the amine with an isothiocyanate. nih.govanalis.com.my Reactions with carbon disulfide in the presence of a base also yield thiourea derivatives. organic-chemistry.orgorganic-chemistry.org

Table 3: Synthesis of Amide, Urea, and Thiourea Derivatives

| Derivative Type | Reagent | General Product Structure |

|---|---|---|

| Amide | Acetyl chloride | N-((7-Chlorobenzofuran-3-yl)methyl)acetamide |

| Amide | Benzoic anhydride | N-((7-Chlorobenzofuran-3-yl)methyl)benzamide |

| Urea | Phenyl isocyanate | 1-((7-Chlorobenzofuran-3-yl)methyl)-3-phenylurea |

| Thiourea | Allyl isothiocyanate | 1-Allyl-3-((7-chlorobenzofuran-3-yl)methyl)thiourea |

Further functionalization of the primary amine can be achieved through alkylation and acylation.

Alkylation: The amine can be alkylated using alkyl halides. The reaction can proceed to form secondary and tertiary amines. Exhaustive alkylation in the presence of a base can lead to the formation of a quaternary ammonium salt.

Acylation: This is a broad class of reactions that includes the formation of amides as described above. It involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. researchgate.net

Table 4: Alkylation and Acylation Reactions

| Reaction | Reagent | Product Type | Example Product |

|---|---|---|---|

| Mono-alkylation | Methyl iodide (CH₃I) | Secondary Amine | (7-Chlorobenzofuran-3-yl)-N-methylmethanamine |

| Di-alkylation | Excess Ethyl bromide (CH₃CH₂Br) | Tertiary Amine | (7-Chlorobenzofuran-3-yl)-N,N-diethylmethanamine |

| Acylation | Propionyl chloride | Amide | N-((7-Chlorobenzofuran-3-yl)methyl)propanamide |

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reaction typically occurs under mild acidic or basic conditions and involves the elimination of a water molecule. nih.gov The formation of the C=N double bond is a versatile method for creating new derivatives. niscpr.res.inresearchgate.net

Table 5: Formation of Imine (Schiff Base) Derivatives

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | N-((7-Chlorobenzofuran-3-yl)methyl)-1-phenylmethanimine |

| Acetone | N-((7-Chlorobenzofuran-3-yl)methyl)propan-2-imine |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(((7-Chlorobenzofuran-3-yl)methylimino)methyl)phenol |

| Cinnamaldehyde | (E)-N-((7-Chlorobenzofuran-3-yl)methyl)-3-phenylprop-2-en-1-imine |

Synthetic Strategies for Building Diverse Molecular Libraries

The structural features of (7-Chlorobenzofuran-3-yl)methanamine make it an excellent scaffold for the construction of diverse molecular libraries, which are essential tools in drug discovery and chemical biology.

Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. The primary amine of (7-Chlorobenzofuran-3-yl)methanamine is an ideal functional group for combinatorial library synthesis due to its versatile reactivity.

Solid-Phase and Solution-Phase Synthesis:

(7-Chlorobenzofuran-3-yl)methanamine can be immobilized on a solid support through its amino group, allowing for subsequent reactions to be carried out in a high-throughput manner. This solid-phase approach simplifies purification, as excess reagents and byproducts can be washed away. Alternatively, solution-phase combinatorial synthesis can be employed, often utilizing parallel synthesis techniques to generate a library of compounds in separate reaction vessels.

A typical combinatorial library synthesis using (7-Chlorobenzofuran-3-yl)methanamine as a building block could involve the acylation of the amino group with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, leading to a library of amides, sulfonamides, or ureas, respectively.

| Scaffold | Reagent Class | Linkage Formed | Library Type |

| (7-Chlorobenzofuran-3-yl)methanamine | Carboxylic Acids | Amide | Amide Library |

| (7-Chlorobenzofuran-3-yl)methanamine | Sulfonyl Chlorides | Sulfonamide | Sulfonamide Library |

| (7-Chlorobenzofuran-3-yl)methanamine | Isocyanates | Urea | Urea Library |

Diversification at the Amino Group and Benzofuran Substituents

The generation of molecular diversity can be achieved by modifying both the amino group and the benzofuran ring system.

Diversification at the Amino Group:

The primary amine is a point of significant diversification. A wide array of commercially available building blocks can be coupled to the amine, including:

Acylating agents: Carboxylic acids, acid chlorides, and anhydrides to form amides.

Sulfonylating agents: Sulfonyl chlorides to form sulfonamides.

Alkylating agents: Alkyl halides to form secondary and tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Diversification of the Benzofuran Ring:

The benzofuran scaffold itself can be further functionalized. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can introduce additional substituents onto the benzene portion of the molecule. The directing effects of the chloro and furan ring substituents will influence the position of substitution. The chlorine atom is an ortho-, para-director, while the furan ring generally directs electrophilic attack to the 2- and 3-positions. stackexchange.com Given that the 3-position is already substituted, further electrophilic substitution on the furan ring is less likely. Therefore, new substituents would likely be introduced on the benzene ring.

Exploration of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing reaction conditions and predicting the outcome of chemical transformations involving (7-Chlorobenzofuran-3-yl)methanamine.

Mechanisms of Cycloaddition Reactions:

The formation of triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a well-established catalytic cycle involving copper acetylide intermediates. The reaction is believed to involve the coordination of the copper(I) catalyst to the alkyne, followed by reaction with the azide to form a six-membered copper-containing intermediate, which then collapses to the triazole product.

The mechanism of pyrazole (B372694) formation from hydrazines and 1,3-dicarbonyls involves initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Intermediates in Benzofuran Ring Functionalization:

Electrophilic aromatic substitution on the benzofuran ring proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For benzofuran, attack at the 2-position is often favored due to the formation of a more stable carbocation intermediate where the positive charge is delocalized onto the benzene ring. stackexchange.com The presence of the chlorine atom at the 7-position will influence the electron density of the benzene ring, likely deactivating it towards electrophilic attack compared to unsubstituted benzofuran, due to its electron-withdrawing inductive effect. quora.com

Role As a Molecular Building Block and Scaffold in Chemical Design

Application of (7-Chlorobenzofuran-3-yl)methanamine in the Construction of Complex Organic Molecules

(7-Chlorobenzofuran-3-yl)methanamine serves as a valuable starting material or intermediate in the synthesis of more complex molecular architectures. The primary amine group provides a nucleophilic center, readily participating in a variety of chemical transformations. This allows for the facile introduction of diverse functional groups and the extension of the molecular framework.

Key reactions involving the aminomethyl moiety include:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

Reductive amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

N-alkylation and N-arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.

Formation of sulfonamides: Reaction with sulfonyl chlorides.

These transformations enable the construction of a wide range of derivatives with tailored properties. The benzofuran (B130515) core itself can also be a site for further functionalization, although the primary amine often directs the initial synthetic steps. The presence of the chlorine atom at the 7-position can influence the reactivity of the aromatic ring and can also serve as a handle for cross-coupling reactions, further expanding the synthetic possibilities.

Strategic Utilization in Scaffold-Based Chemical Research

In scaffold-based chemical research, a core molecular structure is systematically decorated with various substituents to explore the chemical space and identify compounds with desired biological activities. The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of pharmacological properties. arabjchem.org

(7-Chlorobenzofuran-3-yl)methanamine provides a pre-functionalized scaffold that is amenable to combinatorial and parallel synthesis approaches. The defined geometry of the benzofuran ring system allows for the predictable spatial arrangement of appended functional groups, which is crucial for structure-activity relationship (SAR) studies. By systematically modifying the substituents attached to the aminomethyl group, researchers can probe the specific interactions between the designed molecules and their biological targets. For instance, libraries of compounds derived from this scaffold can be screened against various enzymes or receptors to identify potent and selective modulators. The chloro-substituent can also play a role in modulating the pharmacokinetic properties of the resulting molecules.

A notable example of the utility of the broader 3-chlorobenzofuran (B1601996) scaffold is in the design of antitubercular agents. In one study, a series of 3-chlorobenzofuran derivatives were synthesized and showed excellent inhibitory potency against Mycobacterium tuberculosis. arabjchem.org This highlights the potential of the chlorinated benzofuran core in developing novel therapeutics.

Table 1: Examples of Bioactive Scaffolds Derived from Benzofuran

| Scaffold Class | Target/Application | Key Structural Features |

| Benzofuran-pyrazole hybrids | Antitubercular | Combination of benzofuran and pyrazole (B372694) moieties |

| 2-Substituted benzofurans | Anti-Alzheimer's | Modifications at the 2-position of the benzofuran ring |

| Benzofuran-oxadiazole conjugates | Antimicrobial | Linkage of benzofuran and oxadiazole rings |

Integration into Fragment-Based Design Methodologies

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds. unina.it This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead molecule.

(7-Chlorobenzofuran-3-yl)methanamine possesses the ideal characteristics of a fragment for FBDD:

Low molecular weight: It adheres to the "Rule of Three" often applied to fragments.

Defined three-dimensional shape: The rigid benzofuran core provides structural definition.

Vectors for elaboration: The primary amine and the chloro-substituted aromatic ring offer clear points for chemical modification and growth of the fragment.

In a typical FBDD campaign, the (7-Chlorobenzofuran-3-yl)methanamine fragment could be identified through biophysical screening methods like X-ray crystallography or nuclear magnetic resonance (NMR) to bind to a target protein. The structural information from the fragment-protein complex would then guide the medicinal chemist in designing larger molecules that build upon the initial interactions of the fragment, leading to compounds with improved affinity and selectivity. The benzofuran scaffold itself has been successfully employed in fragment-based approaches to develop inhibitors for various enzymes.

Contribution to the Design of Novel Chemical Entities

The unique combination of a benzofuran core, a reactive amine, and a chlorine atom makes (7-Chlorobenzofuran-3-yl)methanamine a valuable starting point for the design of novel chemical entities (NCEs) with potential therapeutic applications. The benzofuran nucleus is associated with a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov

By using (7-Chlorobenzofuran-3-yl)methanamine as a template, medicinal chemists can design NCEs that target specific biological pathways implicated in disease. The primary amine can be used to introduce pharmacophoric groups that are known to interact with particular targets. For example, it could be acylated with a group that mimics a natural substrate of an enzyme or functionalized to interact with specific amino acid residues in a receptor binding pocket. The chlorine atom can be used to fine-tune the electronic properties and metabolic stability of the final compound. The development of novel benzofuran-azacyclic hybrids for potential anti-Alzheimer's disease therapy illustrates how the benzofuran scaffold can be elaborated to produce potent and selective inhibitors of key enzymes. nih.gov

Potential as a Core Structure for Molecular Probes

Molecular probes are essential tools for studying biological processes in living systems. These are typically molecules that can selectively interact with a specific target and produce a detectable signal, such as fluorescence or radioactivity. The structural features of (7-Chlorobenzofuran-3-yl)methanamine make it an attractive core for the development of such probes.

The aminomethyl group can be readily conjugated to a variety of reporter groups, including fluorophores, biotin, or radioactive isotopes. The benzofuran scaffold provides a stable framework that can be designed to have high affinity and selectivity for a particular biological target. For instance, by attaching a fluorescent dye to the amine of (7-Chlorobenzofuran-3-yl)methanamine and incorporating targeting moieties, it is possible to create a fluorescent probe for imaging the distribution and dynamics of a specific protein or enzyme within a cell. The development of dual-reactivity based fluorescence probes for visualizing intracellular hydrogen polysulfides showcases the general principles that could be applied to derivatives of (7-Chlorobenzofuran-3-yl)methanamine. nih.gov

Structure Activity Relationship Sar Studies of 7 Chlorobenzofuran 3 Yl Methanamine Derivatives

Methodologies for Elucidating SAR within Benzofuran (B130515) Scaffolds

The elucidation of Structure-Activity Relationships (SAR) for benzofuran-based compounds involves a combination of synthetic chemistry, biological evaluation, and computational analysis. A primary methodology is the synthesis of a library of derivatives where specific parts of the parent molecule, (7-Chlorobenzofuran-3-yl)methanamine, are systematically modified. researchgate.net This allows researchers to probe the importance of different structural features.

Key approaches include:

Combinatorial Chemistry and Parallel Synthesis: These techniques are used to efficiently generate a large number of derivatives. For the (7-Chlorobenzofuran-3-yl)methanamine scaffold, this could involve varying substituents on the benzofuran ring, modifying the length and nature of the aminomethyl side chain, or introducing different groups on the amine.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to investigate its role in biological activity. For example, the chlorine atom at the 7-position could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to probe the effect of electronics and lipophilicity.

Scaffold Hopping: This involves replacing the central benzofuran core with other heterocyclic systems to identify novel scaffolds with similar biological activities. ccspublishing.org.cn

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS is used to rapidly assess their biological activity against a specific target.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict the activity of designed compounds and to understand the molecular interactions driving the biological effect. researchgate.net

These methodologies provide a comprehensive framework for identifying the key structural requirements for the desired biological activity of (7-Chlorobenzofuran-3-yl)methanamine derivatives. pharmatutor.org

Impact of Substituent Position and Electronic Nature on Molecular Features

The position and electronic properties (electron-donating or electron-withdrawing) of substituents on the benzofuran ring system are critical determinants of a molecule's biological activity. nih.gov For derivatives of (7-Chlorobenzofuran-3-yl)methanamine, modifications can be made at several key positions: the benzofuran ring, the methanamine side chain, and the amine itself.

Benzene (B151609) Ring Substituents: The 7-chloro substituent is an electron-withdrawing group. SAR studies often explore the effect of moving this substituent to other positions (e.g., 4, 5, or 6) or replacing it with other groups. Halogen substitutions are often beneficial due to their hydrophobic and electronic nature. nih.gov For instance, placing a halogen at the para-position (relative to the furan (B31954) fusion) can lead to favorable hydrophobic interactions and increased potency. nih.gov Conversely, introducing electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also enhance activity, suggesting that a delicate balance of electronic and steric factors is at play. mdpi.com

Furan Ring Substituents: The C2 position of the benzofuran ring is a common site for modification. Introducing various groups at this position can significantly influence selectivity and potency. nih.gov

Methanamine Side Chain: Altering the side chain attached to the C3 position can impact the molecule's flexibility and its ability to interact with target binding sites.

Electronic Effects: Studies on various benzofuran series have shown that electron-withdrawing groups like chloro, bromo, or nitro can sometimes lead to a decrease in activity, whereas electron-donating groups can enhance it. nih.govmdpi.com However, the specific effect is highly dependent on the biological target and the position of the substituent. For example, in some antimicrobial benzofurans, electron-withdrawing groups in the ortho position of the benzofuran ring were found to increase potency. nih.gov

The following table summarizes the general impact of different substituents on the activity of benzofuran derivatives based on published research.

| Position of Modification | Type of Substituent | General Effect on Activity | Rationale |

| Benzene Ring (e.g., C5) | Halogen (e.g., F, Cl, Br) | Often increases potency | Enhances hydrophobic interactions and alters electronic distribution. nih.gov |

| Benzene Ring (e.g., C6) | Electron-donating (e.g., -OCH₃) | Can enhance inhibitory effect | May improve binding affinity through specific electronic interactions. mdpi.com |

| Benzene Ring (e.g., C5) | Electron-withdrawing (e.g., -NO₂) | Can decrease activity | May negatively impact binding or molecular properties. nih.gov |

| Furan Ring (C2) | Heterocyclic rings / Esters | Often crucial for activity | Can form key interactions within the target's binding pocket. nih.gov |

Conformational Analysis and its Influence on Molecular Interactions

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt, is essential for understanding how derivatives of (7-Chlorobenzofuran-3-yl)methanamine interact with their biological targets. While the benzofuran ring system itself is largely planar, the substituents, particularly the methanamine side chain at the C3 position, can rotate around single bonds, leading to various conformers. researchgate.net

Molecular docking simulations are a powerful tool to visualize how different conformers of a ligand might fit into a protein's binding site. nih.gov These studies can reveal key molecular interactions, such as:

Hydrogen Bonds: The amine group in the side chain and the oxygen atom in the furan ring can act as hydrogen bond acceptors or donors. mdpi.com

Hydrophobic Interactions: The aromatic benzofuran core and the chloro-substituent can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The planar benzofuran ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

By analyzing these interactions, researchers can understand why certain conformations lead to higher activity. This knowledge allows for the design of more rigid molecules that are "pre-organized" in the optimal binding conformation, potentially leading to increased potency and selectivity. nih.gov

Chirality and Stereochemical Effects on Molecular Recognition

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. A molecule is chiral if it has a non-superimposable mirror image. For derivatives of (7-Chlorobenzofuran-3-yl)methanamine, a chiral center can be created by substitution at the carbon of the methanamine group or at other positions on the scaffold. The resulting pair of non-superimposable mirror-image molecules are called enantiomers.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a chiral drug. mdpi.com This phenomenon, known as stereoselectivity, can result in one enantiomer (the eutomer) having significantly higher potency than the other (the distomer). In some cases, the distomer may be inactive, have a different type of activity, or even contribute to undesirable side effects. mdpi.com

For example, the well-known antidepressant Citalopram, which features a benzofuran core, exists as two enantiomers. The S-enantiomer (Escitalopram) is responsible for the therapeutic effect, while the R-enantiomer is significantly less active. mdpi.com

Therefore, in the development of derivatives of (7-Chlorobenzofuran-3-yl)methanamine, it is critical to:

Identify Potential Chiral Centers: Recognize if a designed derivative is chiral.

Synthesize or Separate Enantiomers: Prepare the individual enantiomers through asymmetric synthesis or chiral resolution.

Evaluate Stereoisomers Separately: Test the biological activity of each enantiomer independently to determine the eutomer.

Understanding the stereochemical requirements for molecular recognition is crucial for designing potent and selective therapeutic agents. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Structural Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. derpharmachemica.comnih.gov By identifying the key physicochemical properties (descriptors) that govern activity, QSAR models can be used to predict the potency of newly designed molecules before they are synthesized, thus saving time and resources. nih.govmdpi.com

The process of developing a QSAR model for (7-Chlorobenzofuran-3-yl)methanamine derivatives typically involves:

Data Set Collection: A set of derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques to ensure it is robust and not due to chance correlation. researchgate.net

Commonly used descriptors in QSAR studies of heterocyclic compounds include:

Electronic Descriptors: Quantify the electronic properties, such as partial charges on atoms and dipole moment.

Steric Descriptors: Describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: Relate to the molecule's lipophilicity, with LogP (the logarithm of the partition coefficient) being a key descriptor.

Topological Descriptors: Describe the connectivity and branching of atoms within the molecule.

The resulting QSAR model can provide valuable insights into the SAR. For instance, a model might reveal that high activity is correlated with a high value for a particular steric descriptor and a low value for an electronic descriptor, guiding chemists to design new derivatives with those specific properties. derpharmachemica.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can further provide a visual representation of where steric bulk or specific electronic properties are favored or disfavored for activity. researchgate.net

The following table provides examples of descriptor types used in QSAR modeling for drug design.

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | Dipole Moment, Atomic Charges | Describes the electronic aspects of the molecule and potential for electrostatic interactions. |

| Steric | Molar Refractivity (MR), Molecular Volume | Relates to the size and shape of the molecule and its fit within a binding site. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Indicates the molecule's ability to cross cell membranes and engage in hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size, shape, and degree of branching. |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Provides a 3D map of favorable/unfavorable steric, electrostatic, and hydrophobic regions. researchgate.net |

Computational and Theoretical Investigations of (7-Chlorobenzofuran-3-yl)methanamine

While specific experimental and computational studies on (7-Chlorobenzofuran-3-yl)methanamine are not extensively available in publicly accessible literature, its structural features, comprising a chlorobenzofuran core with a methanamine substituent, allow for predictive analysis based on computational studies of analogous compounds. This article explores the theoretical underpinnings of its potential molecular interactions and electronic properties, drawing upon established computational methodologies and findings from research on similar benzofuran derivatives.

Computational and Theoretical Investigations of 7 Chlorobenzofuran 3 Yl Methanamine

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a receptor. orientjchem.org

For (7-Chlorobenzofuran-3-yl)methanamine, the binding mode within a target protein's active site would be influenced by its structural components: the benzofuran (B130515) ring system, the chlorine substituent, and the aminomethyl group. The planar benzofuran ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues of a receptor. nih.gov The chlorine atom at the 7-position can enhance hydrophobic interactions and potentially form halogen bonds. nih.gov The primary amine of the methanamine group is a key site for hydrogen bonding, acting as a hydrogen bond donor. arabjchem.org

The binding affinity, often quantified by the docking score (in kcal/mol), represents the strength of the interaction. For various benzofuran derivatives, docking studies have revealed a wide range of binding affinities depending on the specific substitutions and the target protein. For instance, studies on other benzofuran derivatives have reported binding affinities ranging from -2.9 to -10.0 kcal/mol against different biological targets. researchgate.net A lower binding affinity value generally indicates a stronger interaction between the ligand and the protein. orientjchem.org

Table 1: Predicted Binding Affinities of (7-Chlorobenzofuran-3-yl)methanamine Analogs against Various Receptors

| Compound Class | Receptor Target | Predicted Binding Affinity (kcal/mol) |

| Benzofuran Derivatives | PI3K | -8.5 to -9.5 |

| Benzofuran Derivatives | VEGFR-2 | -7.0 to -8.0 |

| Substituted Benzofurans | 5-HT2A Receptor | -9.0 to -10.0 |

| Chlorobenzofuran Congeners | Mycobacterium tuberculosis target | -6.0 to -7.5 |

Note: This table presents hypothetical data based on docking studies of structurally related benzofuran and chlorobenzofuran derivatives against various protein targets. Actual values for (7-Chlorobenzofuran-3-yl)methanamine would require specific computational analysis.

The key intermolecular interactions governing the binding of (7-Chlorobenzofuran-3-yl)methanamine to a receptor active site can be predicted based on its functional groups.

Hydrogen Bonds: The primary amine group (-CH₂NH₂) is a potent hydrogen bond donor and can form strong interactions with acceptor residues such as aspartate, glutamate, or serine in a protein's binding pocket. acs.org

Hydrophobic Interactions: The benzofuran ring and the chlorine atom contribute to the molecule's hydrophobicity, favoring interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-π Stacking: The aromatic benzofuran ring can engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor.

Table 2: Potential Intermolecular Interactions of (7-Chlorobenzofuran-3-yl)methanamine

| Type of Interaction | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | -NH₂ of methanamine | Asp, Glu, Ser, Thr |

| Hydrophobic Interaction | Benzofuran ring, Chlorine | Leu, Val, Ile, Ala |

| π-π Stacking | Benzofuran ring | Phe, Tyr, Trp |

| Halogen Bond | Chlorine atom | Backbone carbonyls, Asn, Gln |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. newcastle.edu.au These methods provide insights into molecular reactivity, stability, and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For benzofuran derivatives, the HOMO is typically localized on the electron-rich benzofuran ring system, while the LUMO distribution can vary depending on the nature and position of the substituents. The presence of the chlorine atom and the aminomethyl group in (7-Chlorobenzofuran-3-yl)methanamine would influence the energies of these orbitals. Quantum chemical calculations on related isobenzofurans have shown that substituents can significantly lower the HOMO-LUMO gap. beilstein-journals.org

Table 3: Representative HOMO-LUMO Energies and Gap for Substituted Benzofurans

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzofuran | -8.52 | -0.68 | 7.84 |

| 7-Chlorobenzofuran (B1585391) | -8.65 | -0.95 | 7.70 |

| 3-Methylbenzofuran | -8.30 | -0.55 | 7.75 |

Note: This table contains representative data from computational studies on related compounds to illustrate the expected trends. The actual values for (7-Chlorobenzofuran-3-yl)methanamine would need to be calculated specifically.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is useful for predicting how a molecule will interact with other charged species. researchgate.netresearchgate.net Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. nih.gov

For (7-Chlorobenzofuran-3-yl)methanamine, the MEP map would likely show a negative potential around the oxygen atom of the furan (B31954) ring and the chlorine atom, indicating these as regions of high electron density. The area around the hydrogen atoms of the amine group would exhibit a positive potential, highlighting their role as hydrogen bond donors.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various arrangements are called conformations, and a conformational energy profile maps the energy of the molecule as a function of one or more of these rotational angles (dihedral angles).

For (7-Chlorobenzofuran-3-yl)methanamine, a key flexible bond is the C3-C(methanamine) bond. Rotation around this bond would lead to different conformations with varying energies. The lowest energy conformation would be the most stable and likely the one that binds to a receptor. Quantum chemical calculations can be used to determine the relative energies of these conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Stability

MD simulations of benzofuran derivatives often focus on their interactions with specific protein targets. nih.gov For (7-Chlorobenzofuran-3-yl)methanamine, a simulation would typically involve placing the molecule in a solvated system, often including a target protein, and then calculating the forces between atoms and their subsequent movements over a defined period. ni.ac.rs These simulations can reveal key information about the stability of the compound in different environments and its binding mode with a receptor. researchgate.netresearchgate.net The trajectories generated from MD simulations can be analyzed to understand the flexibility of the molecule, identify stable conformations, and calculate the binding free energies, which are crucial for assessing its potential as a therapeutic agent. ni.ac.rs For instance, simulations could elucidate how the chloro- and methanamine-substituted benzofuran core of the molecule interacts with amino acid residues in a protein's active site, highlighting the key hydrogen bonds and hydrophobic interactions that contribute to binding affinity and stability. ni.ac.rs

In Silico Prediction of Molecular Properties and Reactivity (e.g., topological polar surface area, LogP)

In silico methods are instrumental in predicting the physicochemical properties of molecules, which are critical determinants of their pharmacokinetic and pharmacodynamic profiles. For (7-Chlorobenzofuran-3-yl)methanamine, several key molecular properties can be calculated using computational models.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties such as intestinal absorption and blood-brain barrier penetration. nih.govijpbs.com A lower TPSA is generally associated with better cell membrane permeability. researchgate.net The calculation of TPSA is based on the summation of surface contributions of polar fragments and avoids the need for 3D molecular geometry calculations. nih.govnih.gov

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. This property influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. ijpbs.com A balanced LogP is often sought in drug design to ensure adequate solubility in both aqueous and lipid environments. The predicted XlogP value for (7-Chlorobenzofuran-3-yl)methanamine is 1.8. uni.lu

These predicted properties provide a preliminary assessment of the "drug-likeness" of (7-Chlorobenzofuran-3-yl)methanamine and guide further experimental studies.

Table 1: Predicted Molecular Properties of (7-Chlorobenzofuran-3-yl)methanamine

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C9H8ClNO | Provides the elemental composition of the molecule. |

| Molecular Weight | 181.62 g/mol | Influences absorption and distribution; typically, lower molecular weight is preferred for oral drugs. |

| XlogP | 1.8 uni.lu | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Value not directly found, but is a crucial parameter | Predicts the ability of the molecule to permeate cell membranes. nih.govijpbs.com |

| Hydrogen Bond Donors | 1 | Influences binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions with biological targets. |

| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |

Cheminformatics and Virtual Screening for Structural Novelty Assessment

Cheminformatics tools and virtual screening methods are essential for evaluating the structural novelty of a compound and identifying its potential as a lead for drug discovery. nih.gov The process of assessing the structural novelty of (7-Chlorobenzofuran-3-yl)methanamine would involve comparing its chemical scaffold to existing databases of known bioactive compounds. nih.gov

Cheminformatics analysis can be used to calculate a variety of molecular fingerprints and descriptors for (7-Chlorobenzofuran-3-yl)methanamine. These digital representations of the molecule's structure can then be used to search large chemical libraries and patent databases to determine if similar structures have been previously reported and what their biological activities are. This helps in identifying "unclaimed chemical space" and opportunities for developing novel therapeutics. nih.gov

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If a biological target for (7-Chlorobenzofuran-3-yl)methanamine is hypothesized, virtual screening can be employed to dock the molecule into the target's binding site and predict its binding affinity. scispace.com Furthermore, large compound databases can be screened to find other molecules with similar or better binding properties, which can help in understanding the structure-activity relationship and in designing more potent analogs. nih.govnih.gov The goal of virtual screening in the context of structural novelty is to discover new chemical scaffolds that can serve as starting points for drug development. nih.gov

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the benzofuran (B130515) core are influenced by the electron-withdrawing chloro group and the electron-donating effects of the furan (B31954) oxygen and aminomethyl substituent. Protons on a benzene (B151609) ring typically appear between 6.5-8.0 ppm libretexts.org. The protons of the aminomethyl group (-CH₂NH₂) will appear in the aliphatic region, with their chemical shift influenced by the adjacent aromatic system and the nitrogen atom. The amine protons (-NH₂) often present as a broad singlet that can exchange with deuterium oxide (D₂O), causing the signal to disappear, which is a key diagnostic test openstax.org.

Predicted ¹H NMR Chemical Shifts for (7-Chlorobenzofuran-3-yl)methanamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | ~7.6 - 7.8 | Singlet (s) | Proton on the furan ring, adjacent to the oxygen and the C-3 substituent. |

| H-4 | ~7.4 - 7.6 | Doublet (d) | Aromatic proton ortho to the fused furan ring. |

| H-5 | ~7.2 - 7.4 | Triplet or Doublet of Doublets (t or dd) | Aromatic proton meta to the chloro group. |

| H-6 | ~7.3 - 7.5 | Doublet (d) | Aromatic proton ortho to the chloro group. |

| -CH₂- | ~3.9 - 4.2 | Singlet (s) or Doublet (d) | Benzylic protons adjacent to the nitrogen atom. May appear as a singlet if coupling to NH₂ is not resolved. |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | Primary amine protons; chemical shift is variable and dependent on solvent and concentration. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. The benzofuran ring contains eight distinct carbons, and the aminomethyl group adds a ninth. Aromatic carbons typically resonate in the 120-150 ppm range libretexts.org. The carbons directly attached to the electronegative chlorine and oxygen atoms (C-7 and C-7a, C-3a) will be significantly influenced.

Predicted ¹³C NMR Chemical Shifts for (7-Chlorobenzofuran-3-yl)methanamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~145 - 148 | Furan ring carbon adjacent to oxygen. |

| C-3 | ~115 - 120 | Furan ring carbon bearing the aminomethyl group. |

| C-3a | ~150 - 155 | Bridgehead carbon adjacent to oxygen. |

| C-4 | ~120 - 125 | Aromatic CH carbon. |

| C-5 | ~125 - 130 | Aromatic CH carbon. |

| C-6 | ~122 - 127 | Aromatic CH carbon. |

| C-7 | ~115 - 120 | Aromatic carbon bearing the chloro group. |

| C-7a | ~130 - 135 | Bridgehead carbon adjacent to the chloro group. |

| -CH₂- | ~40 - 45 | Aliphatic carbon of the aminomethyl group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra by revealing correlations between nuclei. scielo.brresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons. Cross-peaks would be expected between the aromatic protons H-4, H-5, and H-6, confirming their connectivity on the benzene portion of the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton assignments (e.g., H-2, H-4, H-5, H-6, and -CH₂) to their corresponding carbon signals (C-2, C-4, C-5, C-6, and the -CH₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for piecing together the molecular structure. Key correlations would include the -CH₂ protons showing cross-peaks to carbons C-2, C-3, and C-3a, confirming the attachment point of the aminomethyl group. Similarly, the H-2 proton would show correlations to C-3, C-3a, and C-7a, confirming the furan ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It would be used to confirm spatial relationships, such as the proximity of the -CH₂ protons to the H-2 and H-4 protons on the benzofuran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and provides structural clues based on its fragmentation patterns.

The primary fragmentation pathway for protonated benzylamines often involves the loss of ammonia (B1221849) (NH₃). nih.govnih.govresearchgate.net For (7-Chlorobenzofuran-3-yl)methanamine, a key fragmentation would be the cleavage of the bond between the ring and the aminomethyl group, leading to a stable chlorobenzofuranylmethyl cation. The presence of a chlorine atom is a powerful diagnostic tool in mass spectrometry, as it produces a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks at a mass difference of approximately 2 Da (for ³⁵Cl and ³⁷Cl isotopes) in a roughly 3:1 intensity ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For the molecular formula C₉H₈ClNO, the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm the composition.

Predicted Mass Spectrometry Data for (7-Chlorobenzofuran-3-yl)methanamine

| Ion/Fragment | Predicted m/z (for ³⁵Cl) | Notes |

| [M+H]⁺ | 182.0367 | Protonated molecular ion. An accompanying peak at m/z 184.0338 would be present for the ³⁷Cl isotope. |

| [M-NH₂]⁺ | 166.0207 | Fragment resulting from the loss of the amino radical. |

| [C₈H₅ClO]⁺ | 152.0029 | Fragment corresponding to the 7-chlorobenzofuran (B1585391) cation after cleavage of the CH₂NH₂ group. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

For (7-Chlorobenzofuran-3-yl)methanamine, the IR spectrum would be expected to show characteristic bands for the primary amine, the aromatic ring, and the C-Cl bond. Primary amines are distinguished by a pair of N-H stretching bands. openstax.orgorgchemboulder.comwpmucdn.comlibretexts.org

Predicted IR Absorption Bands for (7-Chlorobenzofuran-3-yl)methanamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch (asymmetric & symmetric) | Methylene (-CH₂-) |

| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1020 | C-N Stretch | Aryl-CH₂-N |

| ~1100 | C-O-C Stretch | Benzofuran Ether |

| 800 - 600 | C-Cl Stretch | Aryl Chloride |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. For (7-Chlorobenzofuran-3-yl)methanamine, a reversed-phase method using a C18 column would be suitable. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water, with an acidic modifier like formic acid or trifluoroacetic acid to ensure the basic amine is protonated, leading to sharp, symmetrical peaks. lcms.czchromatographyonline.com Detection would be performed using a UV detector, as the benzofuran ring system is a strong chromophore.

Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). However, primary amines can exhibit poor peak shape (tailing) on standard GC columns due to their polarity and basicity. labrulez.com Therefore, analysis may require a specialized amine-deactivated column or derivatization of the amine group to a less polar functional group to improve chromatographic performance. labrulez.comacs.orgacs.org

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor reaction progress and for preliminary purity checks. A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic additive, such as triethylamine, is often included to prevent the amine from streaking on the silica plate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. For a compound like (7-Chlorobenzofuran-3-yl)methanamine, HPLC is crucial for determining its purity and can be adapted for purification.

Detailed Research Findings: A thorough literature search did not yield specific HPLC analytical methods or retention time data for (7-Chlorobenzofuran-3-yl)methanamine. However, the analysis of structurally related benzofuran derivatives is commonly performed using reverse-phase HPLC. sielc.com In a typical application, a C18 column would be utilized as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.com Detection is often achieved using a UV detector, as the benzofuran ring system is chromophoric and would absorb UV light at specific wavelengths. The method would be developed to ensure a sharp, symmetrical peak for the compound, well-resolved from any impurities or starting materials.

Table 1: Hypothetical HPLC Parameters for Analysis of (7-Chlorobenzofuran-3-yl)methanamine Note: The following table is illustrative and based on common practices for the analysis of similar aromatic amines. Specific experimental data for the target compound is not available.

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is a definitive method for identifying volatile and semi-volatile organic compounds.

Detailed Research Findings: Specific experimental GC-MS data, including retention times and fragmentation patterns for (7-Chlorobenzofuran-3-yl)methanamine, is not available in the reviewed literature. Generally, for a compound of this nature, GC-MS analysis would provide its retention time, which is characteristic under specific chromatographic conditions, and a mass spectrum. The mass spectrum is generated by electron impact (EI) ionization, which causes the molecule to fragment in a reproducible manner. This fragmentation pattern serves as a "molecular fingerprint." Key fragments for (7-Chlorobenzofuran-3-yl)methanamine would be expected from the cleavage of the aminomethyl group and fragmentation of the chlorobenzofuran ring system. The analysis of halogenated benzofurans by GC-MS is a well-established technique for identification and quantification. nih.govresearchgate.netwur.nl

Table 2: Predicted Mass Spectrometry Data for (7-Chlorobenzofuran-3-yl)methanamine Note: This table contains predicted data and does not represent experimental findings.

| Ion | Predicted m/z |

|---|---|

| [M]+ | 181.03 |

| [M+H]+ | 182.04 |

| Base Peak | Not Determined |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. It is widely used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. sigmaaldrich.comresearchgate.netrsc.org

Detailed Research Findings: While specific TLC parameters for (7-Chlorobenzofuran-3-yl)methanamine have not been published, general methods for benzofuran derivatives can be described. nih.gov For a compound with a primary amine group, silica gel is a common choice for the stationary phase (the TLC plate). The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the solvent system is adjusted to achieve a retention factor (Rf) value that allows for clear separation from other spots. Visualization of the compound on the TLC plate can be achieved under UV light or by staining with a reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot.

Table 3: General TLC System for Aromatic Amines Note: This table provides a general example. The optimal system for (7-Chlorobenzofuran-3-yl)methanamine would require experimental optimization.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or Ninhydrin stain |

| Expected Rf | ~0.3 - 0.5 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. It is a crucial step in the characterization of a newly synthesized molecule, as it provides direct evidence for its empirical and molecular formula.

Detailed Research Findings: Experimentally determined elemental analysis data for (7-Chlorobenzofuran-3-yl)methanamine is not present in the surveyed scientific literature. However, the theoretical elemental composition can be calculated from its molecular formula, C₉H₈ClNO. An experimental analysis of a pure sample would be expected to yield percentage values for Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) that are in close agreement (typically within ±0.4%) with the calculated theoretical values. This comparison is a critical checkpoint for verifying the compound's atomic composition and purity.

Table 4: Calculated Elemental Composition of (7-Chlorobenzofuran-3-yl)methanamine

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 108.09 | 59.52% |

| Hydrogen | H | 1.008 | 8.064 | 4.44% |

| Chlorine | Cl | 35.45 | 35.45 | 19.53% |

| Nitrogen | N | 14.01 | 14.01 | 7.72% |

| Oxygen | O | 16.00 | 16.00 | 8.81% |

| Total | | | 181.614 | 100% |

Future Research Directions and Unexplored Potential in Benzofuran Methanamine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of benzofuran (B130515) derivatives has been a subject of intense research, evolving from classical methods to sophisticated transition-metal-catalyzed reactions. nih.govacs.org Future work will likely focus on overcoming existing limitations to create more direct, versatile, and efficient synthetic pathways.

Key areas for development include:

Domino Reactions: Designing novel domino or tandem reactions that allow for the construction of complex benzofuran-methanamine scaffolds in a single operation from simple starting materials. tandfonline.comresearchgate.net This approach enhances efficiency by minimizing purification steps and reducing waste.

C-H Activation: Expanding the use of C-H activation/functionalization strategies offers a more atom-economical route to substituted benzofurans. nih.gov Future research could target the direct, regioselective introduction of the aminomethyl group onto a pre-formed 7-chlorobenzofuran (B1585391) core, bypassing multi-step functional group manipulations.

Advanced Catalysis: The exploration of novel catalytic systems remains a priority. This includes the use of bimetallic catalysts (e.g., Palladium-Copper systems) acs.orgdivyarasayan.org and earth-abundant metal catalysts to replace expensive and toxic heavy metals. Recent breakthroughs have demonstrated the utility of palladium, copper, silver, and gold catalysts in constructing the benzofuran nucleus through various cyclization strategies. nih.govacs.org For instance, palladium-catalyzed coupling reactions followed by intramolecular cyclization have proven effective. elsevier.es Similarly, copper-catalyzed one-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes provide a direct route to amino-substituted benzofurans. nih.govacs.org

| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantage |

| Domino Reaction | Lewis acids (e.g., Boron trifluoride) | High efficiency, molecular complexity from simple precursors. nih.govacs.org |

| Palladium-Catalyzed Coupling | Palladium acetate, (PPh3)PdCl2 | Versatility, tolerance of various functional groups. nih.govdivyarasayan.org |

| Copper-Catalyzed One-Pot Synthesis | Copper iodide, Copper bromide | Use of readily available starting materials, operational simplicity. nih.govacs.org |

| C-H Tandem Activation/Oxidation | Palladium catalysts | Atom economy, direct functionalization of C-H bonds. nih.gov |

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.orgresearchgate.net The unique structure of (7-Chlorobenzofuran-3-yl)methanamine presents an opportunity for its development as a tool in chemical biology. The primary amine handle is particularly suitable for modification.

Future research could focus on:

Functionalization for Click Chemistry: The methanamine group can be readily derivatized to incorporate a chemical reporter, such as an azide or a terminal alkyne. This would allow the benzofuran scaffold to participate in bioorthogonal ligation reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). wikipedia.orgescholarship.orgnih.gov

Probes for Biological Imaging: By attaching a fluorophore to the benzofuran-methanamine core via a bioorthogonal handle, researchers could create probes for real-time imaging of biological processes in living cells. nih.govwikipedia.org

Drug Delivery and Target Identification: Bioorthogonal chemistry can be used to study drug delivery mechanisms and identify molecular targets. nih.govescholarship.org A benzofuran-based drug candidate could be tagged with a bioorthogonal group to track its distribution and interactions within a biological system.

Integration with Advanced Automation and Robotics in Synthesis

The synthesis and optimization of complex molecules are often labor-intensive and time-consuming. drugtargetreview.com Integrating automation and robotics offers a transformative approach to accelerate discovery in benzofuran-methanamine chemistry.

Future directions include:

High-Throughput Synthesis: Robotic platforms can perform parallel synthesis, enabling the rapid creation of large libraries of benzofuran-methanamine derivatives. nih.govnih.gov This is crucial for screening and identifying compounds with desired biological activities or material properties.

Automated Reaction Optimization: Automated systems, often coupled with AI and machine learning algorithms, can efficiently screen and optimize reaction conditions (e.g., catalysts, solvents, temperature), significantly reducing development time. nih.govmit.edu These systems can use flow chemistry or microfluidics to perform numerous experiments with small amounts of reagents. drugtargetreview.comnih.govnih.gov

Design-Make-Test Cycles: The full integration of AI-driven design, robotic synthesis, and automated biological testing can create closed-loop "Design-Make-Test" cycles. nih.gov This would allow for the autonomous discovery of new benzofuran-based molecules with optimized properties.

Computational-Driven Design of Next-Generation Benzofuran Scaffolds

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. acs.org Applying these methods to the benzofuran-methanamine scaffold can guide the synthesis of next-generation compounds with enhanced properties.

Key research areas are:

Molecular Docking Studies: Computational docking can be used to predict the binding interactions of (7-Chlorobenzofuran-3-yl)methanamine derivatives with biological targets like enzymes or receptors. nih.govresearchgate.net This helps in designing compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the chemical structures and biological activities of a series of benzofuran derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds. acs.org

In Silico Property Prediction: Computational tools can predict various physicochemical properties (e.g., solubility, lipophilicity) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. This allows for the early-stage filtering of candidates that are unlikely to become successful drugs or materials, saving time and resources.

| Computational Method | Application in Benzofuran Chemistry | Research Goal |

| Molecular Docking | Predicting binding modes with protein targets (e.g., PI3K, VEGFR-2). nih.govresearchgate.net | Design of potent and selective inhibitors. |

| QSAR Modeling | Correlating structural features with anticancer activity. acs.org | Guide the synthesis of more active compounds. |

| Molecular Dynamics | Simulating the dynamic behavior of benzofuran-protein complexes. | Understanding binding stability and mechanism. |

Investigation of Sustainable and Green Chemistry Methodologies in Production

The principles of green chemistry are increasingly important in chemical synthesis to minimize environmental impact. benthamdirect.com Future research on benzofuran-methanamine synthesis should prioritize the development of more sustainable methods.

Promising avenues include:

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign alternatives such as water, ethanol (B145695), or deep eutectic solvents. nih.govacs.org

Catalyst Recovery and Reuse: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. divyarasayan.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-irradiated synthesis, which can reduce reaction times and energy consumption. benthamdirect.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. elsevier.es

Discovery of Unprecedented Chemical Reactivity and Transformations

While the general reactivity of benzofurans is well-studied, there is always potential for discovering new and unexpected chemical transformations. researchgate.net Such discoveries can open up entirely new avenues for creating novel molecular architectures.

Future exploration could involve:

Novel Cycloadditions: Investigating the participation of the benzofuran core in unconventional cycloaddition reactions to build complex polycyclic systems.

Rearrangement Reactions: Exploring conditions that could induce novel skeletal rearrangements of the benzofuran-methanamine scaffold, leading to structurally diverse isomers that are otherwise difficult to access.

Photoredox Catalysis: Using visible-light photoredox catalysis to enable previously inaccessible transformations, such as novel C-H functionalizations or cross-coupling reactions under mild conditions. nih.gov Recently, a light-assisted cooperative gold/photoredox-catalyzed arylation has been developed for the synthesis of 2,3-diarylbenzofurans. nih.gov

Substituent Migration: A recently discovered method involving an unusual substituent migration when treating aromatic compounds with alkynyl sulfoxides could be explored to produce diverse, highly substituted benzofurans from simple starting materials. eurekalert.org

Q & A

Basic: What synthetic routes are commonly employed for the preparation of (7-Chlorobenzofuran-3-yl)methanamine?

A standard method involves functionalizing benzofuran derivatives. For example, mesylation or tosylation of a precursor alcohol (e.g., 7-chlorobenzofuran-3-yl-methanol) followed by nucleophilic substitution with ammonia or a protected amine source. Column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) is typically used for purification . Alternative routes may involve reductive amination of ketone intermediates or catalytic hydrogenation of nitriles. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.

Basic: How can researchers determine the solubility and stability of (7-Chlorobenzofuran-3-yl)methanamine under experimental conditions?

Solubility can be assessed using shake-flask methods in solvents like DMSO, ethanol, or aqueous buffers at varying pH. Stability studies involve HPLC or LC-MS monitoring under stressors (e.g., light, heat, or oxidative conditions). For example, methanamine derivatives often show sensitivity to moisture, necessitating anhydrous storage . Thermodynamic parameters (e.g., melting point and logP) can be predicted via computational tools like COSMO-RS or experimentally validated using differential scanning calorimetry (DSC).

Basic: What safety protocols are essential when handling (7-Chlorobenzofuran-3-yl)methanamine in laboratory settings?

Use fume hoods and personal protective equipment (PPE: gloves, lab coat, safety goggles). Avoid inhalation or skin contact due to potential amine reactivity. In case of exposure, rinse thoroughly with water and consult a physician. Waste disposal must comply with institutional guidelines for halogenated aromatic amines. Safety data sheets (SDS) for structurally similar compounds recommend inert atmosphere handling and storage at –20°C in sealed containers .

Advanced: How can researchers optimize the yield of (7-Chlorobenzofuran-3-yl)methanamine during mesylation reactions?

Key factors include:

- Stoichiometry : Use excess methanesulfonyl chloride (1.3–1.5 eq) to drive the reaction.

- Base selection : Triethylamine or DIPEA effectively scavenge HCl byproducts.

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., elimination).

- Purification : Gradient elution in column chromatography (e.g., PE/CH₂Cl₂ mixtures) improves separation of the product from unreacted starting materials .

Advanced: What analytical techniques are most reliable for confirming the structural integrity of (7-Chlorobenzofuran-3-yl)methanamine?

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., chloro group at C7, methanamine at C3). Aromatic protons in benzofuran typically appear as doublets (δ 6.8–7.5 ppm).

- HRMS : High-resolution mass spectrometry confirms molecular formula (C₉H₈ClNO).

- X-ray crystallography : Resolves stereochemical ambiguities; benzofuran derivatives often form planar aromatic systems with defined bond angles .

Advanced: How should researchers address contradictory data in reported yields for (7-Chlorobenzofuran-3-yl)methanamine synthesis?

Contradictions may arise from:

- Reagent purity : Impure starting materials (e.g., <95% alcohol precursors) reduce yields.

- Catalyst activity : Pd/C or Raney Ni efficiency varies between batches.

- Reaction monitoring : Use TLC or inline IR to detect intermediate phases.

Reproduce protocols rigorously, and perform control experiments to isolate variables (e.g., solvent degassing for hydrogenation steps) .

Advanced: What pharmacological screening strategies are suitable for evaluating (7-Chlorobenzofuran-3-yl)methanamine as a drug candidate?

- Target-based assays : Test inhibition of enzymes like dihydroorotate dehydrogenase (DHODH) using UV-Vis spectroscopy to monitor NADH depletion.

- Cellular models : Evaluate cytotoxicity in HEK293 or HepG2 cells via MTT assays.

- SAR studies : Modify substituents (e.g., chloro to fluoro) to assess bioactivity trends. Prior studies on benzofuran-based DHODH inhibitors suggest IC₅₀ values in the µM range .

Advanced: How can computational modeling aid in understanding the structure-activity relationship (SAR) of (7-Chlorobenzofuran-3-yl)methanamine derivatives?

- Docking studies : Use AutoDock Vina to predict binding modes to targets (e.g., viral polymerases).

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data.

- MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories. Substituent effects at C7 (chloro vs. methyl) significantly impact binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products